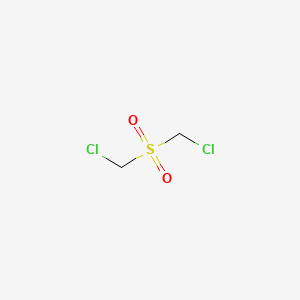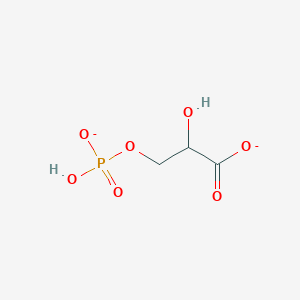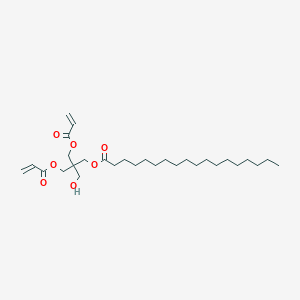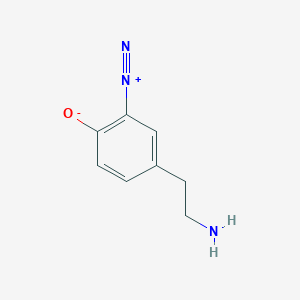![molecular formula C14H13N3OS2 B1230587 2-[(1-methyl-3-indolyl)thio]-N-(2-thiazolyl)acetamide](/img/structure/B1230587.png)
2-[(1-methyl-3-indolyl)thio]-N-(2-thiazolyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1-methyl-3-indolyl)thio]-N-(2-thiazolyl)acetamide is a member of indoles.
Aplicaciones Científicas De Investigación
Pharmacokinetic Studies
A substantial area of scientific research involving 2-[(1-methyl-3-indolyl)thio]-N-(2-thiazolyl)acetamide and similar compounds revolves around pharmacokinetic studies. These studies focus on understanding how drugs are absorbed, distributed, metabolized, and excreted in the body. For instance, a study involving [14C]Mirabegron, a compound structurally related to 2-[(1-methyl-3-indolyl)thio]-N-(2-thiazolyl)acetamide, provided insights into the drug's mass balance, metabolite profiles, and excretion patterns in healthy male volunteers (Takusagawa et al., 2012). Similarly, studies have been conducted to understand the disposition and metabolism of other related compounds in humans, shedding light on the metabolic pathways and potential therapeutic implications (Renzulli et al., 2011).
Bioequivalence and Clinical Trials
Another significant research application is conducting bioequivalence studies and clinical trials. These studies are crucial for understanding the efficacy and safety of new drug formulations compared to existing ones. For instance, studies have been done comparing the bioavailability of different formulations of drugs with similar structural components, ensuring they meet the required standards for clinical use (Zakeri-milani et al., 2008). Such research is foundational in the development of new drugs and in ensuring the quality of generics.
Propiedades
Nombre del producto |
2-[(1-methyl-3-indolyl)thio]-N-(2-thiazolyl)acetamide |
|---|---|
Fórmula molecular |
C14H13N3OS2 |
Peso molecular |
303.4 g/mol |
Nombre IUPAC |
2-(1-methylindol-3-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C14H13N3OS2/c1-17-8-12(10-4-2-3-5-11(10)17)20-9-13(18)16-14-15-6-7-19-14/h2-8H,9H2,1H3,(H,15,16,18) |
Clave InChI |
VPRQXDRHRDWCGT-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C2=CC=CC=C21)SCC(=O)NC3=NC=CS3 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![N-[3-[4-(3-chlorophenyl)-1-piperazinyl]-1,4-dioxo-2-naphthalenyl]-2-thiophenesulfonamide](/img/structure/B1230520.png)


![1-(3,3-Dimethylbutan-2-yl)-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B1230524.png)
![4-[(3Z)-5-(4-bromophenyl)-3-(6-methyl-2-oxo-4-phenylquinolin-3-ylidene)pyrazolidin-1-yl]-4-oxobutanoic acid](/img/structure/B1230525.png)

